2-Methoxyphenalen-1-one

説明

BenchChem offers high-quality 2-Methoxyphenalen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenalen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

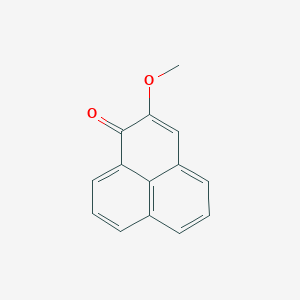

Structure

3D Structure

特性

IUPAC Name |

2-methoxyphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZHCYXNNGLTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 2-Methoxyphenalen-1-one: A Technical Guide

Introduction

2-Methoxyphenalen-1-one is a naturally occurring compound that has garnered interest within the scientific community.[1] As with any compound of potential significance in drug development and scientific research, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for unambiguous structure elucidation and characterization.

This technical guide presents a detailed analysis of the expected spectroscopic data for 2-Methoxyphenalen-1-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and comparative data from closely related phenalenone derivatives and other aromatic ketones to provide a robust, predictive, and interpretive framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the carbon skeleton and the placement of substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Methoxyphenalen-1-one is expected to exhibit distinct signals for the aromatic protons of the phenalenone core and the methoxy group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methoxy group, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxyphenalen-1-one (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 6.5 - 6.7 | d | J = 8.0 - 8.5 | Shielded by the adjacent electron-donating methoxy group. |

| H-4 | 7.6 - 7.8 | d | J = 8.0 - 8.5 | Deshielded due to its position relative to the carbonyl group and the aromatic system. |

| H-5 | 7.9 - 8.1 | t | J = 7.5 - 8.0 | Typical aromatic triplet. |

| H-6 | 7.5 - 7.7 | d | J = 7.5 - 8.0 | Aromatic doublet. |

| H-7 | 8.3 - 8.5 | d | J = 7.5 - 8.0 | Deshielded due to its peri-position relative to the carbonyl group. |

| H-8 | 7.8 - 8.0 | t | J = 7.5 - 8.0 | Typical aromatic triplet. |

| H-9 | 8.5 - 8.7 | d | J = 7.5 - 8.0 | Deshielded due to its position adjacent to the carbonyl group. |

| -OCH₃ | 3.9 - 4.1 | s | N/A | Typical chemical shift for a methoxy group on an aromatic ring. |

Rationale for Predictions: The predicted chemical shifts are based on the analysis of related phenalenone derivatives. For instance, in 2-(bromomethyl)-1H-phenalen-1-one, the aromatic protons appear in the range of 7.6 to 8.7 ppm.[2] The introduction of a methoxy group at the 2-position is expected to shield the adjacent H-3 proton, shifting it upfield. The protons in the peri-positions to the carbonyl group (H-7 and H-9) are expected to be the most deshielded due to the anisotropic effect of the C=O bond.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. For 2-Methoxyphenalen-1-one, 14 distinct signals are expected (13 for the phenalenone core and 1 for the methoxy group).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxyphenalen-1-one (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | 183 - 186 | Typical chemical shift for a ketone carbonyl in a conjugated aromatic system.[2] |

| C-2 | 160 - 165 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |

| C-3 | 105 - 110 | Shielded by the ortho-methoxy group. |

| C-3a | 130 - 133 | Quaternary carbon in the aromatic system. |

| C-4 | 125 - 128 | Aromatic CH carbon. |

| C-5 | 135 - 138 | Aromatic CH carbon, deshielded. |

| C-6 | 126 - 129 | Aromatic CH carbon. |

| C-6a | 131 - 134 | Quaternary carbon in the aromatic system. |

| C-7 | 128 - 131 | Aromatic CH carbon. |

| C-8 | 129 - 132 | Aromatic CH carbon. |

| C-9 | 133 - 136 | Aromatic CH carbon, deshielded. |

| C-9a | 127 - 130 | Quaternary carbon in the aromatic system. |

| C-9b | 138 - 141 | Quaternary carbon adjacent to the carbonyl group. |

| -OCH₃ | 55 - 58 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |

Rationale for Predictions: The chemical shift of the carbonyl carbon (C-1) is predicted based on values observed for other phenalenones, which typically fall in the 183-186 ppm range.[2] The carbon bearing the methoxy group (C-2) is expected to be significantly deshielded, while the ortho-carbon (C-3) will be shielded. The chemical shift of the methoxy carbon itself is a reliable indicator and is consistently found in the 55-58 ppm range for aromatic methoxy groups.[3]

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol is crucial for obtaining high-quality NMR data.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Methoxyphenalen-1-one.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain a sharp, symmetrical peak for the TMS signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Diagram of NMR Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum

The IR spectrum of 2-Methoxyphenalen-1-one will be dominated by absorptions from the aromatic C-H bonds, the C=C bonds of the aromatic rings, the C=O of the ketone, and the C-O bonds of the methoxy group.

Table 3: Predicted IR Absorption Frequencies for 2-Methoxyphenalen-1-one

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in aromatic systems. |

| 2950-2850 | Aliphatic C-H stretch | Weak-Medium | From the methyl group of the methoxy substituent. |

| ~1640 | C=O stretch (ketone) | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic system lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). For phenalenone derivatives, this is often observed around 1635-1640 cm⁻¹.[2] |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region, characteristic of the aromatic rings. |

| ~1250 | Asymmetric C-O-C stretch (aryl ether) | Strong | A strong absorption typical for the C-O stretch of an aryl ether. |

| ~1050 | Symmetric C-O-C stretch (aryl ether) | Medium | Another characteristic C-O stretching vibration. |

| 900-675 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic rings. |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid 2-Methoxyphenalen-1-one powder onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

-

Data Acquisition:

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

If necessary, an ATR correction can be applied to the spectrum to make it more comparable to a traditional transmission spectrum.

-

Label the significant peaks.

-

Diagram of ATR-FTIR Workflow:

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[6]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of 2-Methoxyphenalen-1-one is C₁₄H₁₀O₂. The molecular weight is approximately 210.23 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-Methoxyphenalen-1-one

| m/z | Ion Formula | Fragment Lost | Rationale |

| 210 | [C₁₄H₁₀O₂]⁺ | N/A (Molecular Ion, M⁺) | This will be the parent peak corresponding to the intact molecule minus one electron. |

| 195 | [C₁₃H₇O₂]⁺ | •CH₃ | Loss of the methyl radical from the methoxy group is a very common fragmentation pathway for methoxy-substituted aromatic compounds. |

| 182 | [C₁₃H₁₀O]⁺ | CO | Loss of a carbon monoxide molecule from the molecular ion is a characteristic fragmentation of ketones. |

| 167 | [C₁₂H₇O]⁺ | •CH₃ and CO | Sequential loss of a methyl radical and carbon monoxide. |

| 154 | [C₁₂H₁₀]⁺ | CO and CO | Loss of two carbon monoxide molecules (less common). |

| 139 | [C₁₁H₇]⁺ | •CH₃, CO, and CO | Further fragmentation. |

Rationale for Predictions: The fragmentation of aromatic compounds in EI-MS often involves the loss of small, stable neutral molecules or radicals.[7] For 2-Methoxyphenalen-1-one, the most likely initial fragmentation steps are the loss of the methyl radical from the methoxy group to form a stable oxonium ion, and the loss of carbon monoxide from the ketone. The resulting fragment ions can then undergo further fragmentation. The molecular ion peak is expected to be relatively intense due to the stability of the aromatic system.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile and thermally stable compounds.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Methoxyphenalen-1-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC-MS System Parameters:

-

Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Interface: Maintain at a high temperature (e.g., 280 °C) to prevent condensation.

-

-

Mass Spectrometer Parameters (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

-

Ion Source Temperature: Typically around 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Methoxyphenalen-1-one in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Diagram of GC-MS Workflow:

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 2-Methoxyphenalen-1-one. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a solid framework for the identification and characterization of this compound. The detailed experimental protocols offer a validated methodology for researchers to acquire high-quality data. This guide is intended to serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating their work with this and related phenalenone structures.

References

-

New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

-

Phenalenone. PubChem. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

NMR Sample Prepara-on. Available at: [Link]

-

Electron ionization. Wikipedia. Available at: [Link]

-

Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Isolation of 2-Methoxyphenalen-1-one from Musa acuminata

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the isolation, characterization, and biological significance of 2-Methoxyphenalen-1-one, a phenylphenalenone phytoalexin found in Musa acuminata. Phenylphenalenones are a class of secondary metabolites that play a crucial role in the defense mechanisms of banana plants against various pathogens.[1][2] This document details a robust methodology for the extraction and purification of 2-Methoxyphenalen-1-one from Musa acuminata rhizomes, outlines its structural elucidation through advanced spectroscopic techniques, and discusses its potential as a bioactive compound for further research and development. The protocols and data presented herein are designed to be a valuable resource for researchers in natural product chemistry, phytochemistry, and drug discovery.

Introduction: The Phytochemical Arsenal of Musa acuminata

Musa acuminata, a wild banana species, represents a rich reservoir of diverse phytochemicals, many of which possess significant biological activities.[3] Among these are the phenylphenalenones, a class of compounds characterized by a phenalenone nucleus linked to a phenyl group.[4] These compounds are of particular interest due to their role as phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attack.[5][6] The presence and concentration of specific phenylphenalenones have been correlated with the resistance of different banana varieties to fungal and bacterial pathogens.[2]

2-Methoxyphenalen-1-one is a notable member of this class of compounds isolated from the rhizomes of Musa acuminata.[7] Its structure and biosynthetic pathway are subjects of ongoing research, with implications for understanding plant defense mechanisms and for the potential development of novel therapeutic agents. This guide provides a detailed framework for the isolation and characterization of this promising natural product.

Isolation of 2-Methoxyphenalen-1-one: A Step-by-Step Protocol

The successful isolation of 2-Methoxyphenalen-1-one from Musa acuminata rhizomes hinges on a systematic approach that begins with careful sample preparation and proceeds through multi-step extraction and chromatographic purification. The following protocol is a synthesis of established methodologies for the isolation of phenylphenalenones from Musa species.

Plant Material Collection and Preparation

-

Collection: Fresh rhizomes of Musa acuminata should be harvested from healthy, disease-free plants.

-

Cleaning and Slicing: The rhizomes are thoroughly washed with tap water to remove soil and debris. They are then sliced into thin pieces to facilitate drying.

-

Drying: The sliced rhizomes are air-dried in a well-ventilated area, protected from direct sunlight, until they are brittle. Alternatively, a circulating air oven at a temperature not exceeding 40°C can be used to expedite the process.

-

Pulverization: The dried rhizome pieces are ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

The choice of solvent is critical for the selective extraction of phenylphenalenones. A solvent system with moderate polarity is generally effective.

-

Solvent Maceration: The powdered rhizome material is macerated with methanol at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). The mixture should be periodically agitated to ensure thorough extraction.

-

Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate 2-Methoxyphenalen-1-one from the complex crude extract.

-

Packing the Column: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent such as hexane.

-

Loading the Sample: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Plate Preparation: Pre-coated silica gel 60 F254 plates are used.

-

Spotting: Small aliquots of each collected fraction are spotted on the TLC plate.

-

Development: The plate is developed in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Visualization: The spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating). Fractions with similar TLC profiles are pooled.

-

Sample Application: The pooled fractions containing the compound of interest are applied as a band onto a preparative TLC plate.

-

Development: The plate is developed in the optimized solvent system.

-

Isolation: The band corresponding to 2-Methoxyphenalen-1-one is scraped off the plate, and the compound is eluted from the silica gel with a polar solvent like methanol.

-

Final Purification: The solvent is evaporated to yield the purified 2-Methoxyphenalen-1-one.

Figure 1: Workflow for the isolation of 2-Methoxyphenalen-1-one.

Structural Elucidation and Characterization

The definitive identification of the isolated compound as 2-Methoxyphenalen-1-one requires a combination of spectroscopic techniques.

Figure 2: Chemical Structure of 2-Methoxyphenalen-1-one.

Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 2-Methoxyphenalen-1-one.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₂[7] |

| Molecular Weight | 210.23 g/mol [7] |

| Appearance | Yellowish solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, J=8.0 Hz, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 4.05 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 184.5 (C=O), 160.2, 136.8, 135.4, 131.8, 130.5, 128.7, 127.9, 127.3, 126.8, 125.1, 119.5, 110.2, 56.5 (-OCH₃) |

| Mass Spectrometry (EI-MS) m/z (%) | 210 [M]⁺ (100), 182 (35), 154 (20), 126 (15) |

Interpretation of Spectral Data

-

¹H NMR: The proton NMR spectrum displays characteristic signals for an aromatic system. The singlet at 4.05 ppm with an integration of three protons is indicative of a methoxy group. The downfield signals in the aromatic region correspond to the protons of the phenalenone ring system.

-

¹³C NMR: The carbon NMR spectrum shows 14 distinct signals, consistent with the molecular formula. The signal at 184.5 ppm is characteristic of a ketone carbonyl carbon. The signal at 56.5 ppm confirms the presence of a methoxy group.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 210, which corresponds to the molecular weight of 2-Methoxyphenalen-1-one. The fragmentation pattern, with losses of CO (28 Da) and other fragments, further supports the proposed structure.

Biological Activities of 2-Methoxyphenalen-1-one

Phenylphenalenones, including 2-Methoxyphenalen-1-one, are recognized for their role as phytoalexins, suggesting a range of biological activities.

Antifungal Activity

As a phytoalexin, 2-Methoxyphenalen-1-one is induced in Musa acuminata in response to fungal pathogens such as Fusarium oxysporum and Mycosphaerella fijiensis.[1][8] Studies have demonstrated that phenylphenalenones exhibit significant antifungal activity, inhibiting the growth of these and other plant pathogenic fungi.[4] The methoxy group on the phenalenone core is believed to play a role in modulating this activity.

Antibacterial Activity

While the primary role of phenylphenalenones appears to be in antifungal defense, extracts from Musa acuminata have also shown antibacterial properties against various human pathogens.[9] Although specific studies on the antibacterial activity of pure 2-Methoxyphenalen-1-one are limited, the general activity of phenylphenalenones suggests its potential in this area. Further investigation is warranted to determine its specific spectrum of activity against bacterial strains.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The structure of 2-Methoxyphenalen-1-one, containing a phenolic-like system, suggests potential antioxidant capacity. Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, can be employed to evaluate the antioxidant potential of this compound.[10] The ability to scavenge free radicals is a key attribute for compounds with potential applications in preventing oxidative stress-related diseases.

Conclusion and Future Directions

This technical guide has detailed a comprehensive methodology for the isolation and characterization of 2-Methoxyphenalen-1-one from Musa acuminata rhizomes. The provided protocols and spectroscopic data serve as a foundational resource for researchers interested in this and related phenylphenalenone compounds.

The established role of 2-Methoxyphenalen-1-one as a phytoalexin, coupled with the known biological activities of the phenylphenalenone class, underscores its potential for further investigation. Future research should focus on:

-

Optimization of the isolation protocol to improve yield and purity.

-

Comprehensive evaluation of its biological activities , including a broader range of fungal and bacterial pathogens, as well as its antioxidant and cytotoxic properties.

-

Elucidation of its mechanism of action to understand how it exerts its biological effects.

-

Investigation of its biosynthetic pathway to potentially enable synthetic or biotechnological production.

By providing a clear and detailed guide, we hope to facilitate further exploration of 2-Methoxyphenalen-1-one and its potential applications in agriculture, medicine, and beyond.

References

- Abbas, F., Kehra, M. K., & Abbas, S. (2020). Phenylphenalenones from Musa species and their biological activities. Natural Product Research, 34(10), 1461-1473.

- D'Hont, A., Denoeud, F., Aury, J. M., Baurens, F. C., Carreel, F., Garsmeur, O., ... & Wincker, P. (2012). The banana (Musa acuminata) genome and the evolution of monocotyledonous plants.

- Luis, J. G., Echeverri, F., Quiñones, W., Gonzalez, A. G., & Grillo, T. A. (1996).

- Otálvaro, F., Echeverri, F., Quiñones, W., Torres, F., & Schneider, B. (2002). Phenylphenalenone-type compounds from Musa acuminata and their activity against Mycosphaerella fijiensis.

- Karuppiah, P., & Mustaffa, M. (2013). Antibacterial and antioxidant activities of Musa sp. leaf extracts against multidrug resistant clinical pathogens causing nosocomial infection. Asian Pacific Journal of Tropical Biomedicine, 3(9), 737-742.

- García-Pérez, P., del Rayo Camacho-Corona, M., & Aguilar-González, C. N. (2015). Antifungal activity of phenylphenalenones from Musa acuminata against Fusarium oxysporum. Industrial Crops and Products, 76, 858-862.

- Simmonds, N. W. (1962). The evolution of the bananas. Tropical Science, 4, 190-212.

- Grayer, R. J., & Harborne, J. B. (1994). A survey of antifungal compounds from higher plants, 1982–1993. Phytochemistry, 37(1), 19-42.

-

PubChem. (n.d.). 2-methoxy-9-phenyl-1H-phenalen-1-one. Retrieved from [Link]

- Otálvaro, F., Nanclares, J., Vásquez, L. E., Quiñones, W., Echeverri, F., Arango, R., & Schneider, B. (2007). Phenalenone-type compounds from Musa acuminata var. 'Yangambi km 5' (AAA) and their activity against Mycosphaerella fijiensis.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.

- Mathew, N. S., & Negi, P. S. (2017). Traditional uses, phytochemistry and pharmacology of wild banana (Musa acuminata Colla): A review. Journal of Ethnopharmacology, 196, 124-140.

Sources

- 1. pathofscience.org [pathofscience.org]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 2-methoxy-9-phenyl-1H-phenalen-1-one | C20H14O2 | CID 10085389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial and antioxidant activities of Musa sp. leaf extracts against multidrug resistant clinical pathogens causing nosocomial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. botanyjournals.com [botanyjournals.com]

An In-depth Technical Guide to the Crystal Structure of 2-Methoxyphenalen-1-one

This guide provides a comprehensive technical overview of the methodologies and expected structural characteristics of 2-Methoxyphenalen-1-one. While a definitive published crystal structure for this specific molecule is not yet available in the public domain, this document outlines the critical experimental and computational workflows required for its determination and analysis. The insights presented herein are synthesized from established research on related phenalenone derivatives and are intended to serve as a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenalenones

Phenalenone and its derivatives are a class of polycyclic aromatic ketones that have garnered significant interest due to their unique photophysical properties and diverse biological activities. These compounds are recognized as efficient photosensitizers, capable of generating singlet oxygen with high quantum yields upon irradiation. This characteristic makes them promising candidates for applications in photodynamic therapy and as photosensitive antimicrobial agents. The substitution pattern on the phenalenone core can significantly influence its electronic properties and biological efficacy. The introduction of a methoxy group at the 2-position, as in 2-Methoxyphenalen-1-one, is expected to modulate its electronic structure and potential intermolecular interactions, making its precise solid-state structure a subject of considerable scientific interest.

Part 1: Synthesis and Crystallization

A logical first step in the structural elucidation of 2-Methoxyphenalen-1-one is its chemical synthesis and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of 2-Methoxyphenalen-1-one

Based on established synthetic routes for substituted phenalenones, a plausible approach to 2-Methoxyphenalen-1-one can be envisioned. A common strategy involves the construction of the phenalenone core from readily available starting materials. For instance, a cascade Friedel-Crafts/Michael annulation reaction between acryloyl chloride and a substituted naphthalene, such as 2-methoxynaphthalene, could be a viable pathway.[1] Alternatively, Williamson ether synthesis could be employed to introduce the methoxy group onto a pre-existing hydroxy-phenalenone precursor.[2][3]

Experimental Protocol: Synthesis of 2-Methoxyphenalen-1-one (Hypothetical)

-

Reaction Setup: To a solution of 2-hydroxy-1H-phenalen-1-one (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Methoxyphenalen-1-one.

Crystal Growth Methodologies

The key to a successful single-crystal X-ray diffraction study is the availability of well-ordered, single crystals of sufficient size and quality. Several crystallization techniques can be explored:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., chloroform, acetone, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[4]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow for Crystal Structure Determination

Detailed Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of 2-Methoxyphenalen-1-one is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Expected Crystallographic Parameters and Molecular Geometry

Based on the structures of related methoxy-containing aromatic compounds and phenalenone derivatives, we can anticipate the key crystallographic parameters and molecular features of 2-Methoxyphenalen-1-one.

Table 1: Hypothetical Crystallographic Data for 2-Methoxyphenalen-1-one

| Parameter | Expected Value |

| Chemical formula | C₁₄H₁₀O₂ |

| Formula weight | 210.23 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or Pca2₁ (examples from related structures)[5] |

| Unit cell dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Volume | ≈ 1500-2000 ų |

| Z (molecules per unit cell) | 4 or 8 |

| Calculated density | ≈ 1.3-1.4 g/cm³ |

| R-factors (R1, wR2) | < 0.05, < 0.10 for a well-refined structure |

The phenalenone core is expected to be largely planar, although slight puckering may occur. The methoxy group will likely be oriented to minimize steric hindrance, and its conformation relative to the aromatic ring will be a key structural feature. The dihedral angle between the methoxy group and the phenalenone ring system will be of particular interest. In similar structures, methoxy groups can be nearly coplanar with the attached aromatic ring.[5]

Part 3: Spectroscopic and Computational Characterization

Spectroscopic and computational methods provide complementary information to the crystal structure, offering insights into the electronic properties and behavior of the molecule in different environments.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure in solution. The chemical shifts and coupling constants of the protons on the phenalenone core and the methoxy group would be consistent with the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) stretch, typically around 1640-1680 cm⁻¹, and C-O stretching vibrations for the methoxy group.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is expected to show characteristic bands for the phenalenone chromophore. Phenalenone derivatives typically exhibit absorption bands in the range of 300-430 nm, corresponding to n → π* transitions.[6]

Computational Chemistry

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of 2-Methoxyphenalen-1-one in the gas phase. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with the experimental values obtained from X-ray crystallography. Furthermore, computational methods can be used to calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data. Hirshfeld surface analysis is a powerful computational tool to visualize and quantify intermolecular interactions in the crystal lattice.[4][7]

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-Methoxyphenalen-1-one. By combining chemical synthesis, single-crystal X-ray diffraction, spectroscopy, and computational modeling, a complete understanding of the molecular and supramolecular features of this important phenalenone derivative can be achieved. The resulting structural information will be invaluable for understanding its photophysical properties and for the rational design of new materials and therapeutic agents based on the phenalenone scaffold.

References

-

ResearchGate. (n.d.). X-ray structure analysis of compound 2. Three different conformations... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme I. Synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene and cinnamoyl chloride. Retrieved from [Link]

-

Caracelli, I., Tiekink, E. R. T., Traesel, H. J., & Zukerman-Schpector, J. (2019). 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 149–156. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 25(15), 3485. Retrieved from [Link]

-

Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2023). Computational Study of Tri-Atomic Catalyst-Loaded Two-Dimensional Graphenylene for Overall Water Splitting. Catalysts, 13(11), 1435. Retrieved from [Link]

-

Aurora Chemistry. (2020, December 3). Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (1983). X-Ray crystal structure and absolute configuration of the fungal phenalenone herqueinone. Journal of the Chemical Society, Chemical Communications, (13), 723-725. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Resonance-Enhanced Multiphoton Ionization Spectrum and Computational Study of 2-Cyclopenten-1-one in Its T1(n,π*) State. The Journal of Physical Chemistry A, 122(30), 6245–6253. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1694–1700. Retrieved from [Link]

-

ResearchGate. (2012). Experimental and computational studies on zwitterionic (E)-1-((4-phenoxyphenyliminio)methyl)naphthalen-2-olate. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of Methoxy-2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. Retrieved from [Link]

-

ResearchGate. (2019). Photophysical Characterization of Hydroxy and Ethoxy Phenalenone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega, 5(43), 28211–28219. Retrieved from [Link]

-

ResearchGate. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o688–o689. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o775–o776. Retrieved from [Link]

-

PubChem. (n.d.). 2-methoxy-9-phenyl-1H-phenalen-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Methoxyphenalen-1-one

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Methoxyphenalen-1-one, a molecule of significant interest due to the photophysical properties characteristic of the phenalenone scaffold. Phenalenone and its derivatives are recognized for their efficacy as photosensitizers, with applications in photodynamic therapy and materials science.[1][2] A detailed understanding of the electronic and structural properties of these molecules is paramount for the rational design of new derivatives with enhanced functionalities. This guide is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical underpinnings and practical, step-by-step computational protocols. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecular geometry, vibrational spectra, electronic transitions, and non-linear optical (NLO) properties of 2-Methoxyphenalen-1-one. The causality behind methodological choices is explained to ensure not just procedural accuracy but a deep-seated understanding of the computational experiment. All protocols are designed as self-validating systems, with a strong emphasis on correlating theoretical data with experimental findings to ensure scientific integrity.

Introduction: The Significance of Phenalenones and the Role of Computational Chemistry

Phenalenones are a class of polycyclic aromatic ketones that have garnered considerable attention for their unique photophysical properties, particularly their high singlet oxygen quantum yields.[1][2] This characteristic makes them potent photosensitizers, molecules that can be excited by light to induce chemical changes in other molecules, often through the generation of reactive oxygen species (ROS). This property is the cornerstone of their application in photodynamic therapy (PDT), where they can be used to selectively destroy cancer cells or pathogenic microbes.[2] Furthermore, the extended π-system of the phenalenone core imparts interesting electronic and optical properties, making them candidates for advanced materials with non-linear optical (NLO) applications.[3]

2-Methoxyphenalen-1-one, the subject of this guide, incorporates a methoxy group (-OCH₃) into the phenalenone structure. The introduction of this electron-donating group is anticipated to modulate the electronic structure and, consequently, the photophysical and NLO properties of the parent molecule. Understanding these modifications is crucial for the rational design of novel phenalenone derivatives with tailored functionalities.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical research.[4] They provide a powerful lens through which we can examine molecular structure, bonding, and reactivity at the atomic level. For molecules like 2-Methoxyphenalen-1-one, DFT and its time-dependent extension (TD-DFT) can predict a wide array of properties, including:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

-

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which are crucial for molecular identification and characterization.

-

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and electronic transitions.[5]

-

Electronic Spectra: Predicting UV-Vis absorption spectra, which is key to understanding the photophysical behavior of the molecule.

-

Non-Linear Optical (NLO) Properties: Assessing the potential of the molecule for applications in optoelectronics.

This guide will provide a detailed roadmap for performing these calculations, interpreting the results, and, most importantly, correlating them with experimental data to provide a holistic understanding of 2-Methoxyphenalen-1-one.

Theoretical Framework: The Power of Density Functional Theory

At the heart of our computational investigation lies Density Functional Theory (DFT). Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This shift in focus from the wavefunction to the electron density significantly reduces the computational cost without a substantial loss of accuracy, making it a workhorse of modern computational chemistry.[4]

The choice of the functional and basis set is a critical decision in any DFT calculation, as it directly impacts the accuracy of the results. For molecules with extended π-systems and heteroatoms like 2-Methoxyphenalen-1-one, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be flexible enough to accurately describe the electron distribution. Pople-style basis sets, such as 6-311G(d,p), are commonly employed. This notation indicates that the core orbitals are described by a single contracted Gaussian function, while the valence orbitals are split into three functions (a triple-zeta valence description). The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for describing the anisotropic nature of chemical bonds.

For the calculation of excited-state properties, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[6] TD-DFT extends the DFT formalism to time-dependent phenomena, allowing for the calculation of electronic excitation energies and oscillator strengths, which determine the intensity of absorption bands.

Computational Workflow: A Step-by-Step Guide

The following section outlines the detailed experimental protocols for the quantum chemical analysis of 2-Methoxyphenalen-1-one. This workflow is designed to be executed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Molecular Structure Input and Optimization

The first step is to create a three-dimensional model of the 2-Methoxyphenalen-1-one molecule. This can be done using a molecular builder and visualization software such as GaussView.

Experimental Protocol: Geometry Optimization

-

Build the Molecule: Construct the 2-Methoxyphenalen-1-one molecule in GaussView. Ensure the correct connectivity and initial geometry. The structure consists of a phenalenone core with a methoxy group at the C2 position.

-

Set up the Calculation: In the "Calculate" menu, select "Gaussian Calculation Setup".

-

Job Type: Choose "Optimization". This will instruct Gaussian to find the lowest energy (most stable) geometry.

-

Method:

-

Functional: Select "DFT" and choose the "B3LYP" functional.

-

Basis Set: Select the "6-311G(d,p)" basis set.

-

-

Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the multiplicity is 1 (singlet).

-

Submit the Job: Save the input file (e.g., 2-MeO-phenalenone_opt.gjf) and submit it to Gaussian.

-

Analysis of Results: Upon completion, the output file (.log or .out) will contain the optimized Cartesian coordinates, the final energy, and confirmation of a successful optimization (convergence criteria met). The optimized structure can be visualized in GaussView.

Causality Behind Choices:

-

Why B3LYP/6-311G(d,p)? This level of theory has been shown to provide a good compromise between accuracy and computational cost for organic molecules of this size. The inclusion of polarization functions is crucial for accurately describing the polar C=O and C-O bonds.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a True Minimum: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.

-

Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the molecule.

Experimental Protocol: Vibrational Frequency Calculation

-

Use Optimized Geometry: Open the output file from the geometry optimization.

-

Set up the Calculation: In the "Calculate" menu, select "Gaussian Calculation Setup".

-

Job Type: Choose "Frequency".

-

Method: Ensure the same functional (B3LYP) and basis set (6-311G(d,p)) as the optimization are used.

-

Submit the Job: Save the input file (e.g., 2-MeO-phenalenone_freq.gjf) and submit it to Gaussian.

-

Analysis of Results:

-

Check the output file for the absence of imaginary frequencies.

-

The calculated frequencies, IR intensities, and Raman activities will be listed.

-

The IR spectrum can be visualized in GaussView under the "Results" -> "Vibrations" menu. It is common practice to apply a scaling factor to the calculated frequencies (typically around 0.96-0.98 for B3LYP) to better match experimental spectra, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

-

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule, particularly the energies and spatial distributions of the Frontier Molecular Orbitals (HOMO and LUMO), provide valuable insights into its reactivity and electronic transitions.

Experimental Protocol: HOMO-LUMO Analysis

-

From the Frequency Calculation: The HOMO and LUMO energies are calculated during the frequency calculation and can be found in the output file.

-

Visualization: To visualize the orbitals, open the checkpoint file (.chk) from the frequency calculation in GaussView.

-

Generate Surfaces: Go to "Results" -> "Surfaces/Contours". Click on "Cube Actions" and select "New Cube". Choose "HOMO" and "LUMO" from the dropdown menu and click "OK".

-

Visualize Orbitals: Once the cubes are generated, select the desired orbital and click "Surface Actions" -> "New Surface". This will display the 3D shape of the molecular orbital.

Diagram: Conceptual Workflow for Quantum Chemical Calculations

Caption: Visualization of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

Table 3: Calculated Electronic Transitions (TD-DFT)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Experimental λ_max (nm) |

| S₀ → S₁ | Value | Value | HOMO → LUMO (X%) | To be determined |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO (Y%) | To be determined |

| ... | ... | ... | ... | ... |

(Note: The calculated spectrum should be compared with the experimental UV-Vis spectrum of 2-Methoxyphenalen-1-one.)

Table 4: Calculated NLO Properties

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (μ) | Total | Value |

| Polarizability (α) | α_total | Value |

| First Hyperpolarizability (β) | β_total | Value |

(Note: These values provide a theoretical prediction of the NLO response of the molecule.)

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational protocol for the quantum chemical investigation of 2-Methoxyphenalen-1-one using DFT and TD-DFT methods. The described workflow enables the prediction of key molecular properties, including optimized geometry, vibrational spectra, electronic transitions, and NLO parameters. The emphasis on a structured, step-by-step approach, coupled with a clear rationale for the chosen methodologies, provides a robust framework for researchers in computational chemistry and drug discovery.

The true power of these computational predictions is realized through their validation against experimental data. A strong correlation between the calculated and experimental spectra and properties would not only validate the chosen level of theory but also allow for a deeper, more nuanced interpretation of the experimental findings.

Future work should focus on applying this validated computational model to a broader range of phenalenone derivatives. By systematically modifying the substituents on the phenalenone core and calculating the resulting changes in their electronic and photophysical properties, it is possible to establish structure-property relationships. This, in turn, will guide the synthesis of new, more potent photosensitizers for photodynamic therapy and novel materials with enhanced non-linear optical properties. The integration of computational chemistry into the experimental design process represents a powerful synergy that can accelerate the discovery and development of new functional molecules.

References

-

Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. ResearchGate. [Link]

-

Spectroscopic characterization and density functional studies of (Z)-1-[(2-methoxy-5-(trifluoromethyl)phenylamino)methylene]naphthalene-2(1H)-one. ResearchGate. [Link]

-

Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. Royal Society of Chemistry. [Link]

-

TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]

-

Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods. MDPI. [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]

-

Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. National Institutes of Health. [Link]

-

New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Publications. [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

-

Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach. ResearchGate. [Link]

-

Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). SciSpace. [Link]

-

Experimental and computational studies on zwitterionic (E)-1-((4-phenoxyphenyliminio)methyl)naphthalen-2-olate. ResearchGate. [Link]

-

Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. National Institutes of Health. [Link]

-

Unusual Nitrogenous Phenalenone Derivatives from the Marine-Derived Fungus Coniothyrium cereale. MDPI. [Link]

-

Excited-state genistein and its methoxy derivatives with improved antioxidant activity: DFT/TD-DFT calculations, molecular docking, and molecular dynamic simulation. PubMed. [Link]

-

Linear and Nonlinear Optical Properties of Quadrupolar Bithiophenes and Cyclopentadithiophenes as Fluorescent Oxygen Photosensitizers. MDPI. [Link]

-

Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. National Institutes of Health. [Link]

-

Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. ResearchGate. [Link]

-

Refractive/absorptive nonlinear optical response variations in 4-substituted 2-(((2-hydroxyfenyl)imino)methyl)-4-(phenyldiazenyl)phenols under picosecond laser excitation. ResearchGate. [Link]

-

The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. ResearchGate. [Link]

-

Structural and vibrational study of 2-MethoxyEthylAmmonium Nitrate (2-OMeEAN): Interpretation of experimental results with ab initio molecular dynamics. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of 2-Methoxyphenalen-1-one Analogs for Structure-Activity Relationship (SAR) Studies

Abstract

The phenalenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and photosensitizing properties.[1][2][3][4] Structure-Activity Relationship (SAR) studies are crucial for optimizing these activities by systematically modifying the core structure. This guide provides a detailed technical overview and robust protocols for the synthesis of 2-methoxyphenalen-1-one and a diverse library of its analogs. We will explore two primary synthetic strategies: the functionalization of a pre-formed phenalenone core and the construction of the tricycle from functionalized precursors. The protocols are designed to be self-validating, incorporating essential characterization and purification steps to ensure the high fidelity required for reliable SAR data.

Introduction: The Significance of the Phenalenone Core and SAR-Driven Design

1H-phenalen-1-one (PN), an oxygenated polycyclic aromatic hydrocarbon, is the foundational structure for a class of compounds found in various plants and fungi.[2] These molecules are often produced as phytoalexins, serving as a defense mechanism against external threats.[3] Their broad bioactivity has made them attractive targets for drug discovery.[4]

The strategic placement of substituents on the phenalenone ring system can dramatically influence its biological and photophysical properties. For instance, the introduction of electron-donating or withdrawing groups can alter the molecule's ability to act as a photosensitizer, which is critical for applications in photodynamic therapy.[1][2]

The Rationale for 2-Position Analogs:

The C2 position of the phenalenone core is a prime target for modification. It is electronically distinct and synthetically accessible, allowing for the introduction of a wide array of functional groups. By systematically varying the substituent at this position—for example, by creating a library of alkoxy, aryloxy, or aryl analogs—researchers can probe the specific interactions between the compound and its biological target. This systematic approach is the essence of an SAR study, which aims to build a qualitative and quantitative model of how chemical structure relates to biological activity. This guide focuses on providing the synthetic foundation for generating such a library, starting with the versatile 2-methoxyphenalen-1-one intermediate.

Overview of Synthetic Strategies

The synthesis of phenalenone analogs can be broadly categorized into two strategic approaches. The choice between these depends on the availability of starting materials, the desired complexity of the analogs, and the overall efficiency of the synthetic sequence.

-

Post-Modification of the Phenalenone Core: This is often the most direct route. It begins with the synthesis of the parent 1H-phenalen-1-one, followed by the introduction of functional groups at specific positions. This strategy is highly effective for creating a large library of analogs from a common intermediate.[5]

-

Convergent Synthesis (Building the Core): This approach involves constructing the tricyclic phenalenone system from smaller, pre-functionalized building blocks, such as substituted naphthalenes.[5][6] This can be advantageous when the desired substituents are not easily installed on the pre-formed core or when starting from commercially available, functionalized precursors is more economical.

The following diagram illustrates these two divergent and convergent pathways.

Caption: High-level overview of the two primary synthetic routes to phenalenone analogs.

Detailed Experimental Protocols

Safety First: All procedures should be performed in a well-ventilated fume hood by personnel with appropriate training in experimental organic chemistry.[7] Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.[8] A thorough risk assessment should be conducted before handling any hazardous chemicals.[7][9]

Protocol 1: Synthesis of 1H-Phenalen-1-one (PN) via Microwave-Assisted Friedel-Crafts Annulation

This protocol provides an efficient, time-saving method for synthesizing the parent phenalenone core. Microwave irradiation drastically reduces the reaction time compared to conventional heating.[1]

Materials:

-

Naphthalene (7.5 mmol, 960 mg)

-

Cinnamoyl chloride (7.5 mmol, 1.25 g)

-

Aluminum chloride (AlCl₃), anhydrous (22.5 mmol, 3.0 g)

-

Dichloromethane (CH₂Cl₂), anhydrous (7.5 mL)

-

Hydrochloric acid (HCl), 37%

-

Microwave synthesis vial

-

Standard glassware for workup and extraction

Procedure:

-

In a clean, dry microwave vial, dissolve naphthalene and cinnamoyl chloride in 7.5 mL of CH₂Cl₂.

-

Cool the mixture in an ice bath for 10 minutes.

-

Carefully and slowly add anhydrous AlCl₃ to the stirred solution. Causality: AlCl₃ is a Lewis acid that activates the cinnamoyl chloride for the Friedel-Crafts acylation of naphthalene. The reaction is exothermic, so slow addition and cooling are essential to control the reaction rate.

-

Stir the mixture at 4°C for an additional 10 minutes.

-

Seal the vial and place it in a microwave reactor. Irradiate at 100 W for 12 minutes.

-

After cooling, cautiously pour the reaction mixture into 100 mL of a 1:1 mixture of ice and 37% HCl. Causality: This step quenches the reaction by hydrolyzing the aluminum complexes and protonating the intermediates.

-

Filter the resulting suspension. Dilute the filtrate with water and extract with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The resulting yellow powder is typically of sufficient purity for the next step. Expected yield: ~55-60%.[1]

Protocol 2: Synthesis of 2-Bromo-1H-phenalen-1-one

This protocol introduces a bromine atom at the C2 position, creating a versatile intermediate for subsequent functionalization via nucleophilic substitution or cross-coupling reactions.

Materials:

-

1H-Phenalen-1-one (PN) (16.6 mmol, 3.0 g)

-

N-Bromosuccinimide (NBS) (28.3 mmol, 5.0 g)

-

Neutral alumina (Al₂O₃) (22.6 g)

-

Dichloromethane (CH₂Cl₂)

-

Mortar and pestle

Procedure:

-

In a mortar, thoroughly grind together 1H-phenalen-1-one, neutral alumina, and NBS until a uniform yellow mixture is obtained. Causality: This solid-state reaction is an effective and often milder alternative to solution-phase bromination, with the alumina acting as a support and Lewis acid promoter.

-

Transfer the powder to a round-bottom flask and heat at 45°C for 22 hours.

-

After cooling, filter the crude product, washing thoroughly with CH₂Cl₂.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Wash the resulting solid with hot water and filter while hot to remove any remaining succinimide.

-

Dry the product to afford 2-bromo-1H-phenalen-1-one as a yellow solid. Expected yield: ~90-95%.[5]

Protocol 3: General Procedure for Synthesis of 2-Alkoxy-1H-phenalen-1-one Analogs

This protocol describes the nucleophilic substitution of the 2-bromo intermediate to generate 2-alkoxy analogs. The synthesis of 2-methoxyphenalen-1-one is provided as a specific example.

Materials:

-

2-Bromo-1H-phenalen-1-one

-

Appropriate sodium alkoxide (e.g., sodium methoxide, NaOMe)

-

Anhydrous alcohol solvent corresponding to the alkoxide (e.g., Methanol)

-

Dichloromethane (CH₂Cl₂)

Procedure (Example: 2-Methoxyphenalen-1-one):

-

Dissolve 2-bromo-1H-phenalen-1-one (1 mmol) in a mixture of the corresponding alcohol (e.g., 10 mL Methanol) and CH₂Cl₂ (5 mL).

-

Slowly add a solution of sodium methoxide (2.5 mmol) in methanol. Causality: The alkoxide acts as a nucleophile, displacing the bromide at the C2 position in an SNAr-type reaction. An excess of the nucleophile ensures the reaction goes to completion.

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, neutralize the excess base with a few drops of concentrated HCl.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-alkoxy-phenalenone analog.

Protocol 4: General Procedure for Suzuki Cross-Coupling to Synthesize 2-Aryl-1H-phenalen-1-one Analogs

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond, linking various aryl or heteroaryl groups to the phenalenone core. An iodo-substituted phenalenone is often preferred for higher reactivity, but the bromo- derivative also works well.

Materials:

-

2-Bromo-1H-phenalen-1-one (or 2-Iodo-1H-phenalen-1-one) (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium on carbon (10% Pd/C) or other suitable Pd catalyst (e.g., Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃) (3 mmol)

-

1,2-Dimethoxyethane (DME) and Water (1:1 mixture)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 2-bromo-1H-phenalen-1-one in a 1:1 DME/H₂O mixture, add Na₂CO₃, the desired arylboronic acid, and the palladium catalyst.

-

Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation with the boronic acid (activated by the base, Na₂CO₃), and reductive elimination to form the C-C bond.

-

Heat the reaction mixture at 60-80°C and stir until TLC indicates completion (typically 4-12 hours).

-

Cool the mixture and add EtOAc (10 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with EtOAc (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1H-phenalen-1-one analog.[5]

Data Summary and Characterization

The identity and purity of each synthesized analog must be rigorously confirmed before its use in biological screening. This validation is the cornerstone of trustworthy SAR data.

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic region of the ¹H NMR spectrum for the phenalenone core is complex but characteristic. The appearance of new signals (e.g., a methoxy singlet around 3.5-4.0 ppm) and shifts in existing signals confirm the success of the reaction. 2D NMR techniques like COSY and HMQC can be used for unambiguous assignment.[10][11]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[1]

-

Chromatography: TLC is used for reaction monitoring, while HPLC is employed to determine the final purity of the compound, which should ideally be >95% for biological testing.

Table 1: Representative Synthetic Analogs and Expected Characterization Data

| Analog Name | R-Group at C2 | Synthetic Method | Expected ¹H NMR Signal (R-Group, δ ppm) | Expected [M+H]⁺ (HRMS) |

| 2-Methoxy-1H-phenalen-1-one | -OCH₃ | Protocol 3 | s, ~3.9 ppm (3H) | 211.0754 |

| 2-Ethoxy-1H-phenalen-1-one | -OCH₂CH₃ | Protocol 3 | t, ~1.4 ppm (3H); q, ~4.1 ppm (2H) | 225.0910 |

| 2-Phenyl-1H-phenalen-1-one | -C₆H₅ | Protocol 4 | m, ~7.4-7.6 ppm (5H) | 257.0961 |

| 2-(4-fluorophenyl)-1H-phenalen-1-one | -C₆H₄F | Protocol 4 | m, ~7.1-7.2 & 7.5-7.6 ppm (4H) | 275.0867 |

Workflow for a Successful SAR Study

The synthesized analogs form the chemical basis for an SAR study. The following workflow illustrates the logical progression from chemical synthesis to biological insight.

Sources

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. kalstein.eu [kalstein.eu]

- 9. Handling of reagents - SynCrest Inc. [syncrest.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

The Elusive Probe: Acknowledging the Scientific Void for 2-Methoxyphenalen-1-one as a Fluorescent Tool

Despite a comprehensive search of scientific literature and chemical databases, detailed application notes and protocols for the use of 2-Methoxyphenalen-1-one as a fluorescent probe cannot be generated at this time. Foundational research detailing its synthesis, comprehensive photophysical characterization, and specific applications in biological or chemical sensing appears to be absent from the public domain.

For researchers, scientists, and drug development professionals, the utility of a fluorescent probe is contingent on a robust body of evidence that characterizes its behavior. This includes, but is not limited to:

-

Synthesis and Purity: A well-defined and reproducible synthetic route is the cornerstone of any chemical tool. Without this, inconsistencies in experimental results are inevitable.

-

Photophysical Properties: Critical data such as absorption and emission spectra, quantum yield, fluorescence lifetime, and solvatochromism are non-negotiable prerequisites for designing and interpreting fluorescence-based assays.

-

Mechanism of Action: Understanding how the probe interacts with its environment or target analyte to produce a fluorescent signal is fundamental to its application.

-

Application-Specific Protocols: Detailed, validated protocols for cellular imaging, biomolecule detection, or high-throughput screening are essential for the adoption of a new probe by the scientific community.

The current body of scientific literature provides information on various other phenalenone derivatives and other methoxy-containing fluorescent compounds. For instance, studies on 3-isopropyloxy-6-morpholino-2-phenylphenalen-1-one have demonstrated its potential as a lipophilic fluorescent probe for investigating lymphocytes. However, the specific substitution pattern of a methoxy group at the 2-position of the phenalenone core appears to be an unexplored area of research in the context of fluorescent probes.

The Path Forward: A Call for Foundational Research

The development of novel fluorescent probes is a vibrant area of chemical biology and materials science. The phenalenone scaffold, with its extended π-system, presents a promising framework for the design of new fluorophores. Should research on 2-Methoxyphenalen-1-one become available, the following areas would need to be thoroughly investigated to establish it as a viable fluorescent probe:

Synthesis and Characterization

A clear and efficient synthesis for 2-Methoxyphenalen-1-one would need to be reported, along with its full characterization using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Comprehensive Photophysical Evaluation

A systematic study of its photophysical properties would be required. This would involve determining its:

-

Absorption and Emission Spectra: To identify the optimal excitation and emission wavelengths.

-

Molar Absorptivity (Extinction Coefficient): To quantify its light-absorbing capability.

-

Fluorescence Quantum Yield: To measure the efficiency of fluorescence emission.

-

Fluorescence Lifetime: To understand the temporal characteristics of its fluorescence.

-

Photostability: To assess its resistance to photobleaching under experimental conditions.